molecular formula C25H24ClN5O4 B2655644 benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877617-26-0

benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2655644
CAS RN: 877617-26-0
M. Wt: 493.95
InChI Key: KLNMHQQMRFBYOR-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H24ClN5O4 and its molecular weight is 493.95. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel heterocyclic compounds, including those with pyrimidine bases, has been demonstrated through various chemical reactions, showcasing the versatility of benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate in creating pharmacologically relevant structures (Vaid et al., 2012). Synthesis pathways involve various steps, including cyclocondensation and acylation, to achieve high purity and yield.

Biological Activities

  • Investigations into the biological activities of compounds related to benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate have shown promising antitumor, antimicrobial, and anti-HIV-1 properties. For instance, certain pyrimidine derivatives exhibit significant lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating potential antitumor activity against specific cancer models (Grivsky et al., 1980). Furthermore, antimicrobial activity has been observed in newly synthesized compounds, suggesting their use in combating bacterial and fungal infections (Kumar et al., 2022).

Pharmacological Potential

  • The pharmacological potential of compounds structurally related to benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been explored, with some derivatives showing potent inhibitory activity against specific enzymes and receptors. This suggests a potential application in the development of therapeutic agents for various diseases, including neurodegenerative disorders and viral infections (Wunder et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-chlorobenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with benzyl bromide and acetylation with acetic anhydride.", "Starting Materials": [ "3-chlorobenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "acetic anhydride", "potassium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 equiv) and 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione (1.0 equiv) in dimethylformamide (DMF) and add potassium carbonate (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add benzyl bromide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in acetic anhydride (2.0 equiv) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 24 hours.", "Step 5: Pour the reaction mixture into water and extract with chloroform. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] }

CAS RN

877617-26-0

Product Name

benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Molecular Formula

C25H24ClN5O4

Molecular Weight

493.95

IUPAC Name

benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-6-9-18(26)11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-7-4-3-5-8-17/h3-11,16H,12-15H2,1-2H3

InChI Key

KLNMHQQMRFBYOR-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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